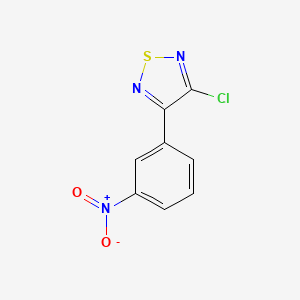
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an indolinone core substituted with an aminopropyl group and a chlorine atom. The dihydrochloride form enhances its solubility in water, making it more accessible for various experimental procedures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride typically involves multiple steps. One common method starts with the preparation of the indolinone core, followed by the introduction of the aminopropyl group and the chlorine atom. The final step involves converting the compound into its dihydrochloride form to enhance solubility.
Preparation of Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Aminopropyl Group: The aminopropyl group is introduced through a nucleophilic substitution reaction, where a suitable aminopropylating agent reacts with the indolinone core.
Chlorination: The chlorine atom is introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Dihydrochloride: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles, including amines, thiols, and alcohols, under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
科学研究应用
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may enhance the compound’s binding affinity to certain targets, contributing to its biological effects.
相似化合物的比较
Similar Compounds
3-(3-Aminopropyl)indolin-2-one: Lacks the chlorine atom, resulting in different chemical and biological properties.
7-Chloroindolin-2-one: Lacks the aminopropyl group, affecting its solubility and reactivity.
3-(3-Aminopropyl)-indole: Similar structure but with an indole core instead of indolinone, leading to different reactivity and applications.
Uniqueness
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride is unique due to the presence of both the aminopropyl group and the chlorine atom, which confer distinct chemical and biological properties. Its solubility in water and ability to interact with various molecular targets make it a valuable compound in scientific research.
属性
分子式 |
C11H15Cl3N2O |
|---|---|
分子量 |
297.6 g/mol |
IUPAC 名称 |
3-(3-aminopropyl)-7-chloro-1,3-dihydroindol-2-one;dihydrochloride |
InChI |
InChI=1S/C11H13ClN2O.2ClH/c12-9-5-1-3-7-8(4-2-6-13)11(15)14-10(7)9;;/h1,3,5,8H,2,4,6,13H2,(H,14,15);2*1H |
InChI 键 |
NCAYOMNCVVPMKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2CCCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


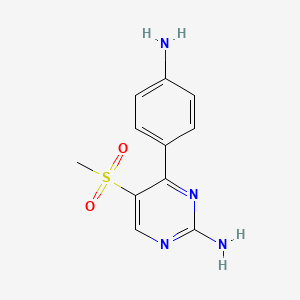
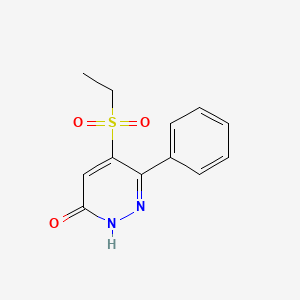

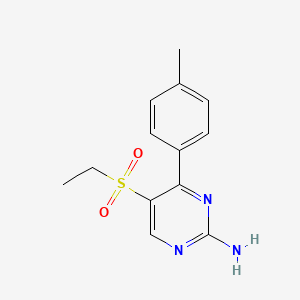

![3-(Phenylsulfonyl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11782815.png)

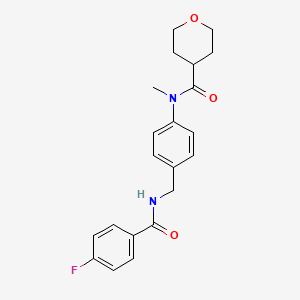
![2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11782830.png)

![Furo[2,3-d]pyridazin-4-ol](/img/structure/B11782837.png)
